molecular formula C9H7BrO2S B14475792 5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one CAS No. 71741-43-0

5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one

Cat. No.: B14475792
CAS No.: 71741-43-0
M. Wt: 259.12 g/mol
InChI Key: HAMQWBJCCXPHMA-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one is an organic compound that features a brominated thiophene ring fused to a methylideneoxolanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one typically involves the bromination of thiophene derivatives followed by cyclization reactions. One common method includes the use of 5-bromo-2-thiophene-carboxaldehyde as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts such as Chloramine-T and microwave irradiation to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

71741-43-0

Molecular Formula

C9H7BrO2S

Molecular Weight

259.12 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-3-methylideneoxolan-2-one

InChI

InChI=1S/C9H7BrO2S/c1-5-4-6(12-9(5)11)7-2-3-8(10)13-7/h2-3,6H,1,4H2

InChI Key

HAMQWBJCCXPHMA-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)C2=CC=C(S2)Br

Origin of Product

United States

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